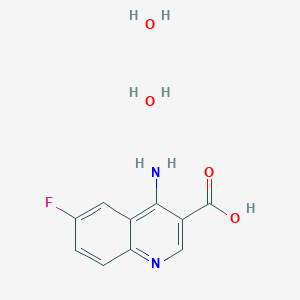

4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate” is a chemical compound with the CAS Number: 1609403-61-3 . It has a linear formula of C10 H7 F N2 O2 . 2 H2 O . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular weight of this compound is 242.21 . The InChI code for this compound is 1S/C10H7FN2O2.2H2O/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical and Physicochemical Studies

The chemical and physicochemical properties of 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate and related compounds have been extensively studied, particularly focusing on their roles in peptide synthesis and their interactions with biological molecules. For instance, the application of spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), a related compound, has provided valuable insights into peptide secondary structure and dynamics using various spectroscopic techniques (Schreier et al., 2012). This research highlights the utility of such compounds in probing the conformational aspects of peptides and their interactions, emphasizing the importance of fluorinated and nitrogen-containing heterocycles in biomedical research.

Corrosion Inhibition

Quinoline derivatives, including 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate, have demonstrated significant effectiveness as corrosion inhibitors, particularly for metallic surfaces. These compounds form stable chelating complexes with surface metallic atoms, showcasing their potential in protecting industrial equipment and infrastructure from corrosive damage (Verma et al., 2020). This application is critical for extending the lifespan and maintaining the integrity of metal components in various industrial settings.

Optoelectronic Materials

The development of optoelectronic materials has benefitted from the incorporation of quinoline derivatives, leveraging their aromatic and electron-deficient nature. Functionalized quinazolines and pyrimidines, which share structural similarities with 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate, have been utilized in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018). These materials hold promise for advancing the field of organic electronics and photonics, offering new avenues for the design of energy-efficient and high-performance optoelectronic devices.

Pharmaceutical Research

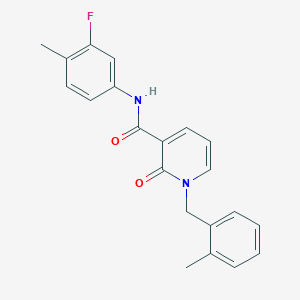

In pharmaceutical research, quinoline derivatives are explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural versatility of these compounds allows for the synthesis of a wide array of bioactive molecules, contributing to the discovery and development of new therapeutic agents (Tiwary et al., 2016). The investigation of 4-amino-6-fluoro-3-quinolinecarboxylic acid dihydrate and its derivatives can lead to significant advancements in drug development, highlighting the compound's importance in medicinal chemistry.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-amino-6-fluoroquinoline-3-carboxylic acid;dihydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2.2H2O/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIAJNSHNWILGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)N)C(=O)O.O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-fluoro-3-quinolinecarboxylic acid dihydrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2561340.png)

![N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfonylindol-1-yl]acetamide](/img/structure/B2561348.png)

![[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine](/img/structure/B2561355.png)